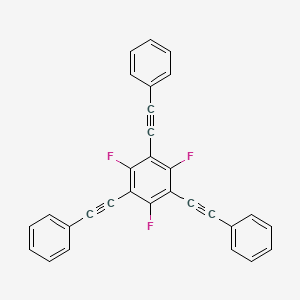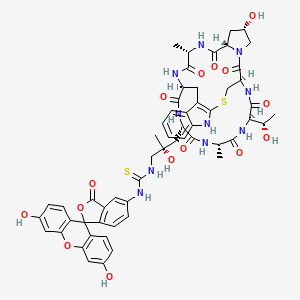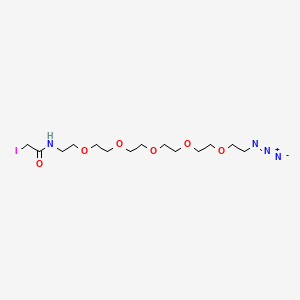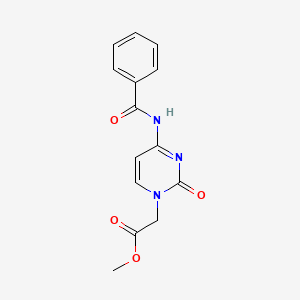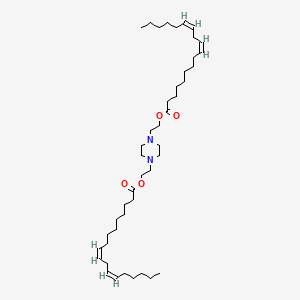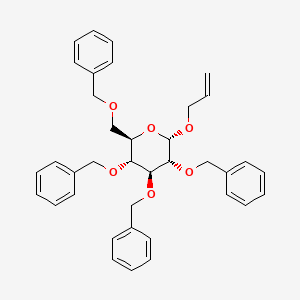
(2R,3R,4S,5R,6S)-3,4,5-tris(phenylmethoxy)-2-(phenylmethoxymethyl)-6-prop-2-enoxyoxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Allyl 2,3,4,6-tetra-O-benzyl-a-D-glucopyranoside is a chemical compound with the molecular formula C37H40O6 and a molecular weight of 580.71 g/mol . It is a derivative of glucopyranoside, where the hydroxyl groups are protected by benzyl groups, and an allyl group is attached to the anomeric carbon. This compound is often used in organic synthesis and carbohydrate chemistry due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Allyl 2,3,4,6-tetra-O-benzyl-a-D-glucopyranoside typically involves the protection of the hydroxyl groups of glucose with benzyl groups. This can be achieved through benzylation reactions using benzyl chloride and a base such as sodium hydride or potassium carbonate . The allyl group is then introduced at the anomeric position using allyl bromide in the presence of a base .
Industrial Production Methods
While specific industrial production methods for Allyl 2,3,4,6-tetra-O-benzyl-a-D-glucopyranoside are not widely documented, the general approach involves large-scale benzylation and allylation reactions under controlled conditions to ensure high yield and purity .
化学反応の分析
Types of Reactions
Allyl 2,3,4,6-tetra-O-benzyl-a-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to remove the allyl group or to convert the benzyl groups to hydroxyl groups.
Substitution: The benzyl groups can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for epoxidation of the allyl group.
Reduction: Hydrogenation using palladium on carbon (Pd/C) can be employed to remove benzyl groups.
Substitution: Benzyl groups can be substituted using reagents like trifluoroacetic acid (TFA) or boron tribromide (BBr3).
Major Products Formed
Epoxides: Formed from the oxidation of the allyl group.
Deprotected Glucopyranosides: Formed from the reduction of benzyl groups to hydroxyl groups.
科学的研究の応用
Allyl 2,3,4,6-tetra-O-benzyl-a-D-glucopyranoside has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex carbohydrates and glycosides.
Biology: Employed in the study of carbohydrate-protein interactions and glycosylation processes.
Medicine: Investigated for its potential in drug delivery systems and as a building block for bioactive molecules.
作用機序
The mechanism of action of Allyl 2,3,4,6-tetra-O-benzyl-a-D-glucopyranoside primarily involves its reactivity as a protected glucopyranoside. The benzyl groups protect the hydroxyl groups from unwanted reactions, allowing selective modifications at the anomeric position. The allyl group can participate in various reactions, such as epoxidation or cross-coupling, to introduce additional functionality .
類似化合物との比較
Similar Compounds
2,3,4,6-Tetra-O-benzyl-D-glucopyranose: Similar in structure but lacks the allyl group at the anomeric position.
Methyl 2,3,4,6-tetra-O-acetyl-a-D-glucopyranoside: Similar in that it is a protected glucopyranoside, but uses acetyl groups instead of benzyl groups.
Uniqueness
Allyl 2,3,4,6-tetra-O-benzyl-a-D-glucopyranoside is unique due to the presence of both benzyl and allyl groups, which provide a combination of stability and reactivity. This makes it a versatile intermediate for various synthetic applications .
特性
分子式 |
C37H40O6 |
|---|---|
分子量 |
580.7 g/mol |
IUPAC名 |
(2R,3R,4S,5R,6S)-3,4,5-tris(phenylmethoxy)-2-(phenylmethoxymethyl)-6-prop-2-enoxyoxane |
InChI |
InChI=1S/C37H40O6/c1-2-23-39-37-36(42-27-32-21-13-6-14-22-32)35(41-26-31-19-11-5-12-20-31)34(40-25-30-17-9-4-10-18-30)33(43-37)28-38-24-29-15-7-3-8-16-29/h2-22,33-37H,1,23-28H2/t33-,34-,35+,36-,37+/m1/s1 |
InChIキー |
LFXIXGYQTQLJCK-MANRWTMFSA-N |
異性体SMILES |
C=CCO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
正規SMILES |
C=CCOC1C(C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


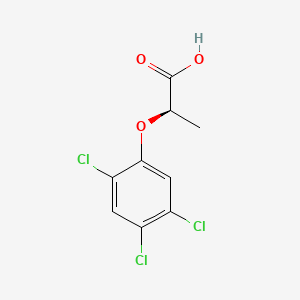
![hydron;manganese(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate](/img/structure/B11928528.png)
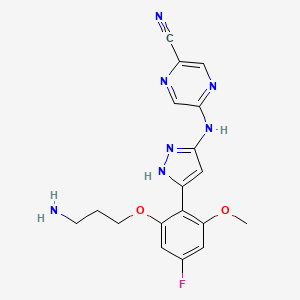
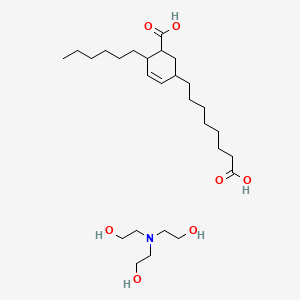
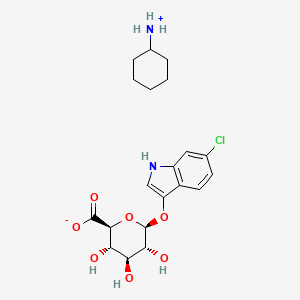
![[8-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-11-methoxy-3,4,5,6-tetrahydro-2H-naphtho[2,1-f]chromen-4-yl] acetate](/img/structure/B11928570.png)
